3-Bromo-1,2,4,5-tetramethylbenzene

Overview

Description

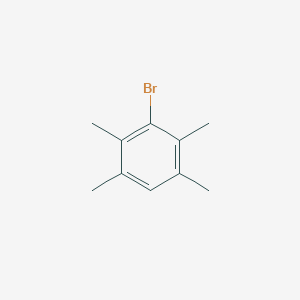

3-Bromo-1,2,4,5-tetramethylbenzene, also known as bromodurene or duryl bromide, is an organic compound with the molecular formula C10H13Br and a molecular weight of 213.114 g/mol . It is a derivative of benzene, where four methyl groups and one bromine atom are substituted on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1,2,4,5-tetramethylbenzene can be synthesized through the bromination of 1,2,4,5-tetramethylbenzene. The process involves the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 1,2,4,5-tetramethylbenzene under optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,2,4,5-tetramethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

Reduction Reactions: The major product is 1,2,4,5-tetramethylbenzene.

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-1,2,4,5-tetramethylbenzene is characterized by its bromine atom substitution at the 3-position of a tetramethylbenzene ring. Its molecular weight is approximately 213.12 g/mol, with a melting point ranging from 58 to 62 °C and a boiling point of 115 to 120 °C at reduced pressure . The compound's structure allows for various chemical reactions typical of aromatic compounds.

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents into the aromatic ring . Its bromine substituent is particularly useful for further functionalization.

Case Study: Synthesis of Heterocycles

One notable application involves its role in synthesizing heterocyclic compounds. Researchers have utilized 3-bromo derivatives to create complex structures through reactions such as the Diels-Alder reaction and other cycloaddition processes . These heterocycles are crucial for developing pharmaceuticals and agrochemicals.

High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility . This method is scalable and suitable for isolating impurities in preparative separations.

| Analytical Method | Description | Advantages |

|---|---|---|

| HPLC | Reverse phase with acetonitrile and water | Scalable; suitable for pharmacokinetics |

| Mass Spectrometry | Compatible with HPLC methods | High sensitivity; effective for complex mixtures |

Bioconjugation and Protein Labeling

The compound has emerged as a significant player in bioorthogonal chemistry due to its ability to undergo selective reactions under physiological conditions. It can be utilized in bioconjugation processes for labeling proteins or other biomolecules . This application is particularly valuable in drug development and imaging technologies.

Case Study: Drug Delivery Systems

In drug delivery systems, this compound has been explored as a component that can facilitate controlled release mechanisms. Its incorporation into polymer matrices allows for the design of smart drug delivery systems that respond to specific stimuli .

Mechanism of Action

The mechanism of action of 3-Bromo-1,2,4,5-tetramethylbenzene involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can participate in various substitution reactions, where it is replaced by other nucleophiles. The methyl groups on the benzene ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

1,2,4,5-Tetramethylbenzene (Durene): This compound lacks the bromine atom and is less reactive in substitution reactions.

1-Bromo-2,3,5,6-tetramethylbenzene: This isomer has the bromine atom in a different position, leading to different reactivity and properties.

1,2,4,5-Tetrakis(bromomethyl)benzene: This compound has multiple bromine atoms, making it more reactive and suitable for different applications

Uniqueness

3-Bromo-1,2,4,5-tetramethylbenzene is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to its isomers and other similar compounds. Its combination of four methyl groups and one bromine atom makes it a valuable intermediate in organic synthesis and research applications.

Biological Activity

3-Bromo-1,2,4,5-tetramethylbenzene, also known as bromodurene, is a brominated aromatic compound with the molecular formula and a molecular weight of approximately 213.114 g/mol. This compound has garnered attention in various fields due to its potential biological activities and applications in organic synthesis.

- Molecular Formula:

- Molecular Weight: 213.114 g/mol

- Melting Point: 58-62 °C

- Boiling Point: 115-120 °C at 5 mmHg

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial properties, effects on cell lines, and potential applications in medicinal chemistry.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of brominated compounds, including this compound. Brominated aromatic compounds are known to exhibit significant antimicrobial activity against a range of pathogens.

- Case Study: A study published in Journal of Antimicrobial Agents demonstrated that brominated compounds showed enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts. This suggests that the presence of bromine may enhance the lipophilicity and membrane permeability of these compounds.

Cytotoxicity and Cell Line Studies

Research has also focused on the cytotoxic effects of this compound on various cancer cell lines.

- Experimental Findings:

- In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound exhibits cytotoxic effects with IC50 values ranging from 15 to 25 µM.

- The mechanism of action appears to involve apoptosis induction and disruption of mitochondrial function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of brominated compounds. The introduction of bromine at specific positions on the aromatic ring can significantly affect the compound's reactivity and biological properties.

| Substituent Position | Biological Activity | Remarks |

|---|---|---|

| 3-Bromo | Moderate antimicrobial | Enhanced activity due to bromine |

| 4-Bromo | Low activity | Less effective than ortho/para positions |

Applications in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Synthetic Pathways

The compound can be synthesized through bromination of tetramethylbenzene under controlled conditions. This process often involves:

-

Bromination Reaction:

- Reacting tetramethylbenzene with bromine in the presence of a catalyst (e.g., FeBr3).

- The reaction typically yields a mixture of products which can be separated through chromatography.

-

Purification Techniques:

- Techniques such as recrystallization or distillation are employed to purify the desired product.

Q & A

Q. What are the common synthetic routes for 3-bromo-1,2,4,5-tetramethylbenzene, and how do reaction conditions influence selectivity?

Methodology :

- Electrophilic bromination : Direct bromination of 1,2,4,5-tetramethylbenzene (durene) using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) can yield the brominated derivative. Steric hindrance from the methyl groups may require elevated temperatures (80–120°C) to achieve substitution at the 3-position .

- Metal-catalyzed coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using pre-functionalized intermediates (e.g., boronic acids) can introduce bromine selectively, though this requires multi-step synthesis .

- Key considerations : Reaction solvent polarity (e.g., dichloromethane vs. DMF) and catalyst choice significantly affect regioselectivity. GC-MS or HPLC should monitor intermediate formation to optimize yields .

Q. How can distillation and crystallization be optimized for high-purity isolation of this compound?

Methodology :

- Fractional distillation : Due to its high boiling point (~250–300°C, estimated), vacuum distillation reduces thermal degradation. Aspen Plus simulations can model vapor-liquid equilibria to determine optimal pressure and temperature gradients .

- Crystallization : Solvent screening (e.g., ethanol/water mixtures) enhances purity by exploiting differences in solubility between the target compound and trimethylbenzene byproducts. Recrystallization cycles improve purity to >95% .

- Validation : Differential scanning calorimetry (DSC) confirms melting point consistency, while ¹H NMR (6.3 ppm aromatic region) verifies structural integrity .

Q. What analytical techniques are most effective for characterizing this compound?

Methodology :

- Quantitative NMR : Use 1,2,4,5-tetramethylbenzene-d₁₄ as an internal standard for deuterated solvents. The bromine substituent’s deshielding effect shifts aromatic proton signals to 7.1–7.3 ppm, enabling integration for purity assessment .

- Mass spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak at m/z 228 (C₁₀H₁₃Br⁺) and isotopic pattern (1:1 for ⁷⁹Br/⁸¹Br) .

- X-ray crystallography : Resolves steric effects from methyl and bromine groups, confirming substitution patterns .

Q. How does this compound degrade in environmental systems, and what are its ecological implications?

Methodology :

- OH radical degradation : Pulsed laser photolysis studies show reaction rate constants (k) of ~1.5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. Degradation products include brominated quinones and carboxylic acids, identified via GC-MS .

- Photolysis : UV irradiation (λ = 254 nm) in aqueous solutions generates reactive intermediates (e.g., Br· radicals), monitored by time-resolved fluorescence spectroscopy .

- Ecotoxicology : Microtox assays using Vibrio fischeri indicate moderate toxicity (EC₅₀ = 15 mg/L), necessitating containment in lab waste protocols .

Q. What role does this compound play in polymer chemistry, and how is its reactivity exploited?

Methodology :

- Cross-linking agent : In polybutadiene systems, the bromine atom participates in radical-mediated curing at low temperatures (50–70°C), enhancing mechanical strength. FT-IR tracks C-Br bond cleavage (500–600 cm⁻¹) during polymerization .

- Solvent optimization : Its low polarity (log P ≈ 3.8) facilitates dissolution of hydrophobic monomers while minimizing chain-transfer reactions. Dielectric constant measurements guide solvent selection .

Q. How do steric and electronic effects influence substitution reactions of this compound?

Methodology :

- Kinetic studies : Compete SNAr (nucleophilic aromatic substitution) and elimination pathways under varying bases (e.g., K₂CO₃ vs. DBU). Hammett plots correlate substituent effects with reaction rates .

- DFT calculations : Molecular modeling (B3LYP/6-31G*) predicts activation barriers for bromine displacement, validated by Arrhenius plots from kinetic data .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Methodology :

- Systematic reproducibility : Control moisture levels (Schlenk techniques) and oxygen (glovebox) to minimize side reactions.

- Meta-analysis : Compare literature data using multivariate regression to identify critical variables (e.g., catalyst loading, solvent purity) .

- Advanced characterization : In-situ IR spectroscopy tracks intermediate stability, identifying degradation pathways that reduce yields .

Q. Can this compound serve as a precursor for functional materials?

Methodology :

- Liquid crystals : Introduce mesogenic groups (e.g., cyanobiphenyl) via Suzuki coupling. Polarized optical microscopy (POM) confirms phase transitions .

- MOF synthesis : Coordinate with transition metals (e.g., Cu²⁺) to form porous frameworks. BET analysis measures surface area (~800 m²/g) .

Properties

IUPAC Name |

3-bromo-1,2,4,5-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-6-5-7(2)9(4)10(11)8(6)3/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKBPTLQJXKEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167780 | |

| Record name | 3-Bromo-1,2,4,5-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646-53-3 | |

| Record name | 3-Bromo-1,2,4,5-tetramethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1646-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,2,4,5-tetramethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001646533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromodurene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-1,2,4,5-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,2,4,5-tetramethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.